
(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enamide
Übersicht
Beschreibung
“3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide” is a compound that contains a benzodioxol group . Benzodioxans are oxygen-based isomeric heterocycles with various applications in medicinal, agricultural, and synthetic chemistry . Among the isomeric benzodioxans, 1,3-benzodioxane and its derivatives are used in medicinal and agrochemicals chemistry research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile . Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in the literature. For example, the title molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound “1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane” is a solid white powder .Wirkmechanismus
Target of Action
Similar compounds bearing 1-benzo[1,3]dioxol-5-yl-indoles have been reported to exhibit anticancer activity against various cancer cell lines .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect a variety of downstream cellular processes, including cell division and intracellular transport.
Result of Action
Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide may have similar effects, potentially leading to the inhibition of cancer cell proliferation and survival.
Zukünftige Richtungen
The future directions for the study of similar compounds have been suggested. These 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Biochemische Analyse
Biochemical Properties
3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in cancer cell proliferation. This compound has been shown to interact with tubulin, a protein that is a key component of the microtubule network within cells. By binding to tubulin, 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been found to interact with various kinases, which are enzymes that play crucial roles in cell signaling pathways. The inhibition of these kinases can disrupt signaling pathways that are essential for cancer cell survival and proliferation .
Cellular Effects
The effects of 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide on cellular processes are profound. This compound has been shown to induce cell cycle arrest at the S phase, leading to the inhibition of DNA replication and cell division . Furthermore, 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide promotes apoptosis in cancer cells by activating caspases, which are enzymes that play a critical role in the execution of programmed cell death . The compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell growth, survival, and metabolism . By modulating these pathways, 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide can inhibit cancer cell proliferation and induce cell death.
Molecular Mechanism
At the molecular level, 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide exerts its effects through several mechanisms. One of the primary mechanisms is the binding of the compound to the colchicine-binding site on tubulin, which prevents the polymerization of microtubules . This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Additionally, 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide inhibits the activity of various kinases, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs), by binding to their ATP-binding sites . This inhibition disrupts the phosphorylation of key proteins involved in cell cycle progression and survival, leading to the inhibition of cancer cell growth and induction of apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide can lead to sustained inhibition of cancer cell proliferation and induction of apoptosis . The compound’s efficacy may decrease over time due to the development of resistance mechanisms in cancer cells, such as the upregulation of drug efflux pumps .
Dosage Effects in Animal Models
The effects of 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth with minimal toxicity . At higher doses, 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain threshold result in significant toxicity without additional therapeutic benefits . Therefore, careful dosage optimization is essential to maximize the therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide is metabolized primarily in the liver through the action of cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . Some of these metabolites retain biological activity and contribute to the overall therapeutic effects of the compound . Additionally, the compound can influence metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters, such as P-glycoprotein, which can affect its intracellular accumulation and distribution . The localization of 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide within specific cellular compartments, such as the cytoplasm and nucleus, is crucial for its biological activity . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide can translocate to the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation and acetylation, can affect the compound’s localization and activity within different cellular compartments .
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(15-5-3-2-4-6-15)19-18(20)10-8-14-7-9-16-17(11-14)22-12-21-16/h2-11,13H,12H2,1H3,(H,19,20)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDPAVJDNBSFRI-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


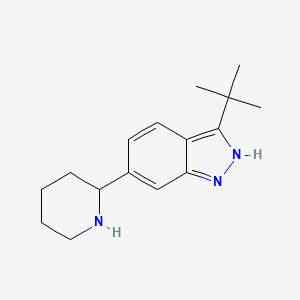

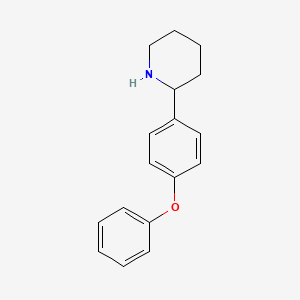
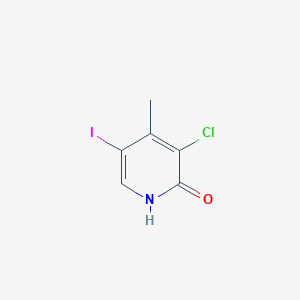
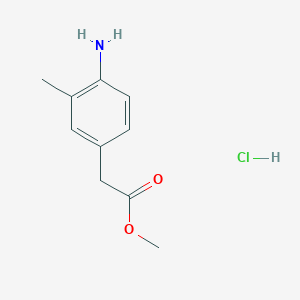
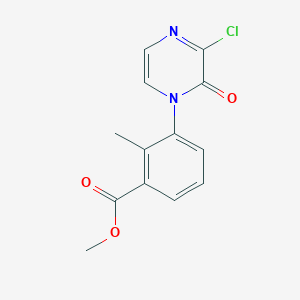
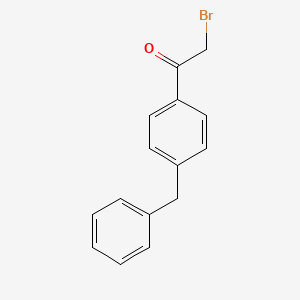
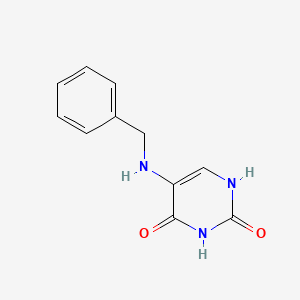
![8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3406283.png)
![ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-3-carboxylate](/img/structure/B3406286.png)
![Propan-2-yl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3406308.png)
![2-chloro-3-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3406313.png)


